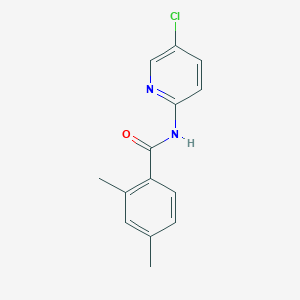
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK-STAT signaling pathway.
Mecanismo De Acción
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the JAK-STAT signaling pathway. This pathway is important for regulating immune responses and inflammation. By inhibiting JAK activity, N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide can reduce inflammation and improve disease symptoms.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the production of cytokines and chemokines, which are involved in inflammation. It can also reduce the activity of immune cells, such as T cells and B cells. Additionally, N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide can affect the production of red blood cells and platelets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide also has limitations. It can have off-target effects, and its efficacy can vary depending on the disease being studied.
Direcciones Futuras
There are several future directions for research on N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide. One area of focus is on developing more specific JAK inhibitors that can target individual JAK enzymes. Another area of research is on understanding the long-term effects of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide use, particularly in terms of its impact on immune function. Additionally, there is ongoing research on the use of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide in other diseases, such as multiple sclerosis and lupus.
Métodos De Síntesis
The synthesis of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-aminopyridine to form the amide product, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications in several diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving disease symptoms in animal models and human clinical trials.
Propiedades
Fórmula molecular |
C14H13ClN2O |
|---|---|
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-5-12(10(2)7-9)14(18)17-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
VOXPBEBIDFYGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
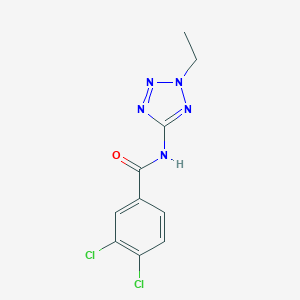
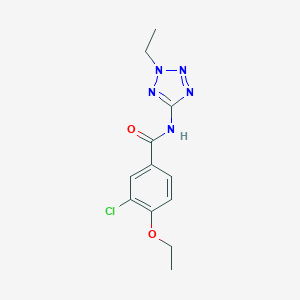
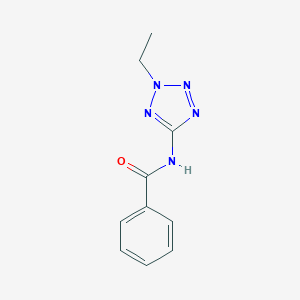
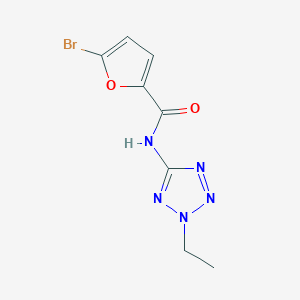
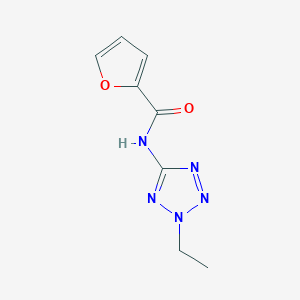




![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)